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Compound of Interest

Compound Name: 1H,1H-Perfluorononylamine

Cat. No.: B1333418

Disclaimer: Publicly available experimental spectral data for 1H,1H-Perfluorononylamine is
limited. This guide utilizes data from the closely related homolog, 1H,1H-Perfluorooctylamine,
as a representative example to illustrate the expected spectroscopic characteristics. All
presented data and protocols should be considered illustrative for this class of compounds.

Introduction

1H,1H-Perfluorononylamine is a member of the per- and polyfluoroalkyl substances (PFAS)
family, characterized by a saturated nine-carbon chain where most hydrogen atoms have been
replaced by fluorine, with a terminal primary amine group. This unique structure imparts distinct
chemical properties and requires specific analytical techniques for characterization. This
technical guide provides an in-depth overview of the expected Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data for 1H,1H-Perfluorononylamine,
aimed at researchers, scientists, and drug development professionals.

Data Presentation

Due to the absence of specific experimental data for 1H,1H-Perfluorononylamine, the
following tables present predicted or typical spectral data based on general principles and data
from analogous compounds like 1H,1H-Perfluorooctylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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H NMR (Proton NMR): The *H NMR spectrum is expected to be relatively simple, showing
signals only for the protons on the carbon adjacent to the nitrogen and the amine group itself.

Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~3.0-35 Triplet (t) 2H -CHz2-CF2-
~15-25 Broad Singlet 2H -NH:z

13C NMR (Carbon-13 NMR): The 13C NMR spectrum will show distinct signals for each carbon,
with characteristic splitting patterns due to coupling with adjacent fluorine atoms.

Chemical Shift (8) ppm Multiplicity Assighment
~40-50 Triplet (t) -CHz2-CF2-
~105 - 125 Multiplets -CF2- chain
~115-120 Triplet of Triplets (tt) -CF2-CF3
~118 - 122 Quartet (q) -CFs3

9F NMR (Fluorine-19 NMR): °F NMR is a highly informative technique for fluorinated
compounds, with distinct chemical shifts for each fluorine environment.

Chemical Shift (8) ppm Multiplicity Assighment
~-81 Triplet (t) -CFs3
~-115t0-126 Multiplets -CF2- chain
~-128 Multiplet -CHz2-CF2-

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong C-F stretching vibrations and characteristic N-H
amine absorptions.
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Wavenumber (cm~?) Intensity Assignment

3400 - 3250 Medium, Sharp (two bands) N-H stretch (primary amine)
2960 - 2850 Medium C-H stretch

1650 - 1580 Medium N-H bend (scissoring)

1300 - 1000 Strong C-F stretch

900 - 650 Medium, Broad N-H wag

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry of perfluoroalkylamines typically results in extensive
fragmentation of the fluorinated chain. The molecular ion may be weak or absent.

miz Relative Intensity Assighment
[M]+ Low to Absent Molecular lon
[M-HF]+ Variable Loss of hydrogen fluoride

Fragments from the
CnF2n+1? High perfluoroalkyl chain (e.g.,
CFs*, Cz2Fs*, CsF7%)

CH2=NH2* High Alpha-cleavage product

Experimental Protocols

The following are generalized protocols for acquiring spectral data for perfluoroalkylamines.
Instrument parameters should be optimized for the specific compound and available
equipment.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated
solvent (e.g., CDCIs, Acetone-ds) in a 5 mm NMR tube.
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» 'H NMR Acquisition:
o Spectrometer: 400 MHz or higher.
o Pulse Program: Standard single-pulse sequence.

o Acquisition Parameters: Acquire a sufficient number of scans to achieve a good signal-to-
noise ratio.

e 13C NMR Acquisition:
o Spectrometer: 100 MHz or higher.
o Pulse Program: Proton-decoupled pulse sequence.

o Acquisition Parameters: A longer acquisition time and a higher number of scans are
typically required due to the low natural abundance of 13C.

e 19F NMR Acquisition:
o Spectrometer: A spectrometer equipped with a fluorine probe is necessary.
o Pulse Program: Standard single-pulse sequence, often with proton decoupling.

o Referencing: Use an external standard such as CFCls (0 ppm).

Infrared (IR) Spectroscopy

o Sample Preparation: As 1H,1H-perfluorononylamine is likely a liquid or low-melting solid,
the spectrum can be obtained as a thin film between two salt plates (e.g., NaCl or KBr).
Alternatively, a solution in a suitable solvent (e.g., CCls) can be used in a solution cell.

e Acquisition:

o

Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.

[¢]

Mode: Transmittance or Absorbance.

Resolution: 4 cm~1.

[e]
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o Scans: Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality
spectrum.

o Background: Record a background spectrum of the salt plates or solvent for subtraction.

Mass Spectrometry (MS)

e Sample Introduction: Introduce the sample via a gas chromatograph (GC-MS) for volatile
compounds or by direct infusion for less volatile compounds.

e |onization:
o Method: Electron lonization (EI) is common for generating fragment-rich spectra.
o Electron Energy: Typically 70 eV.

e Mass Analysis:
o Analyzer: Quadrupole, Time-of-Flight (TOF), or other suitable mass analyzer.

o Mass Range: Scan a wide mass range (e.g., m/z 50-500) to capture both low-mass
fragments and the potential molecular ion.

» Data Analysis: Identify the molecular ion (if present) and characteristic fragment ions. The
fragmentation pattern of perfluorinated compounds can be complex due to rearrangements.

Mandatory Visualization
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Spectroscopic Analysis

Mass Spectrometry

Sample Preparation Data Interpretation

1H,1H-Perfluorononylamine Structural Elucidation

NMR (1H, 13C, 19F)

Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of 1H,1H-Perfluorononylamine.

1H,1H-Perfluorononylamine Structure

Click to download full resolution via product page

Caption: Relationship between molecular structure and spectroscopic information.

» To cite this document: BenchChem. [Spectroscopic Profile of 1H,1H-Perfluorononylamine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b1333418#1h-1h-perfluorononylamine-spectral-data-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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